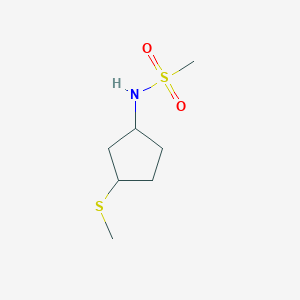![molecular formula C13H21NO2 B6629088 2-Cyclobutyl-1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B6629088.png)
2-Cyclobutyl-1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclobutyl-1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a chemical compound that has gained significant attention in scientific research. It is a cyclic ketone that belongs to the class of bicyclic compounds, which possess unique and diverse biological activities. 2.1]octan-8-yl)ethanone.
Wirkmechanismus
The mechanism of action of 2-Cyclobutyl-1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone involves the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This, in turn, enhances cholinergic neurotransmission, which is crucial for cognitive function. The compound also exhibits antioxidant properties, which may have a neuroprotective effect.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant inhibitory activity against acetylcholinesterase, with an IC50 value of 0.33 μM. The compound also exhibits antioxidant activity, with an IC50 value of 0.16 μM. These properties make it a potential candidate for the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Cyclobutyl-1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone in lab experiments is its high inhibitory activity against acetylcholinesterase, which makes it a potent tool for studying the cholinergic system. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on 2-Cyclobutyl-1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone. One direction is to investigate its potential as a therapeutic agent for Alzheimer's disease. Further studies are needed to determine its efficacy, safety, and pharmacokinetics in animal models and clinical trials. Another direction is to explore its potential as a tool for studying the cholinergic system and its role in cognitive function. This may lead to the development of new drugs for the treatment of cognitive disorders. Finally, future studies may focus on optimizing the synthesis method of this compound to improve its yield and purity.
Synthesemethoden
The synthesis of 2-Cyclobutyl-1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone involves the reaction of cyclobutylmagnesium bromide with 3-hydroxy-8-azabicyclo[3.2.1]octan-8-one, followed by the addition of acetic anhydride. The product is then purified by vacuum distillation to obtain a pure compound. This synthesis method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-Cyclobutyl-1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit inhibitory activity against acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine. This property makes it a potential candidate for the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
Eigenschaften
IUPAC Name |
2-cyclobutyl-1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c15-12-7-10-4-5-11(8-12)14(10)13(16)6-9-2-1-3-9/h9-12,15H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJFBCGKQVXKHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(=O)N2C3CCC2CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one](/img/structure/B6629009.png)



![[2-[(4-Methylpyrimidin-2-yl)amino]cyclohexyl]methanol](/img/structure/B6629026.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B6629033.png)

![2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol](/img/structure/B6629046.png)

![3-[(5-Bromopyridin-3-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6629059.png)
![3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol](/img/structure/B6629067.png)
![4,4-Dimethyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)pentan-2-ol](/img/structure/B6629073.png)

![3-[(5-Bromo-2-hydroxyphenyl)methyl-ethylamino]propanoic acid](/img/structure/B6629099.png)
